ethyl (2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and an ethyl acetate group.
Preparation Methods
The synthesis of ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate ester.
Chemical Reactions Analysis
ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Scientific Research Applications
ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule dynamics, causing mitotic arrest and subsequent apoptosis in cancer cells. The compound targets the tubulin protein, interfering with its ability to form microtubules, which are essential for cell division .
Comparison with Similar Compounds
ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds such as:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound also features a benzodioxole moiety and has been studied for its anticancer properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Another compound with a benzodioxole group, known for its applications in organic synthesis.
ETHYL 2-(2-{[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-PROPENOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE stands out due to its unique combination of functional groups and its potent biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N2O5S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N2O5S/c1-2-22-16(21)8-12-9-25-17(18-12)19-15(20)6-4-11-3-5-13-14(7-11)24-10-23-13/h3-7,9H,2,8,10H2,1H3,(H,18,19,20)/b6-4+ |
InChI Key |
DWGPLSFYJGADJQ-GQCTYLIASA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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